4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that their targets may be microbial cells .
Mode of Action
It is known that similar compounds interact with their targets through chelation with bivalent metal ions such as cobalt, nickel, copper, and zinc . This interaction can disrupt the normal function of the target, leading to its antimicrobial effect.
Biochemical Pathways
The antimicrobial activity of similar compounds suggests that they may interfere with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have the ability to inhibit the growth of or kill microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
6-ethoxy-1,3-benzothiazole-2-amine+benzyl chlorideNaOH, DMF, heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-amine
- 4-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 4-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-19-12-13-20-21(15-19)28-23(24-20)25-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEOTYWMFHRAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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